N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Smoothened Hedgehog signaling Binding affinity

This 2-methylbenzylidene-substituted piperazine scaffold (CAS 303102-35-4) provides a critical SAR probe for Smo antagonist binding. Published binding kinetics (Kd=1.2nM, Ki=2.4nM) established for canoncial SANT-1 (304909-07-7) cannot be assumed. Independent target engagement and functional inhibition (IC50) confirmation in your assay system is mandatory before deployment in substantive studies. Procure for mechanistic differentiation of allosteric vs. orthosteric modulation and profiling against drug-resistant Smo variants (D473H, W535L).

Molecular Formula C23H25N3
Molecular Weight 343.5 g/mol
CAS No. 303102-35-4
Cat. No. B3910646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
CAS303102-35-4
Molecular FormulaC23H25N3
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H25N3/c1-19-7-2-3-9-21(19)17-24-26-15-13-25(14-16-26)18-22-11-6-10-20-8-4-5-12-23(20)22/h2-12,17H,13-16,18H2,1H3/b24-17+
InChIKeyBBHIAQPWOYXBJH-JJIBRWJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (CAS 303102-35-4) — Procurement-Relevant Identity and Smoothened Antagonist Classification


N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (CAS 303102-35-4) is a synthetic small-molecule Schiff base that belongs to the piperazine derivative class. In commercial and research settings, this compound is frequently conflated with the well-characterized Smoothened (Smo) receptor antagonist SANT-1, though the canonical SANT-1 structure bears a distinct CAS registry (304909-07-7) and a 3,5-dimethyl-1-phenylpyrazole methylene moiety rather than the 2-methylbenzylidene group [1]. The CAS 303102-35-4 scaffold retains the 1-naphthylmethyl-piperazinamine core that is critical for Smo binding, but publicly available quantitative pharmacological data are extremely limited, with primary peer-reviewed binding and functional assays overwhelmingly referencing the CAS 304909-07-7 entity [2]. Consequently, users procuring CAS 303102-35-4 must independently verify target engagement and potency in their specific assay systems, as the assumption that this material is functionally identical to the literature-described SANT-1 is not currently supported by published evidence.

Why N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine Cannot Be Interchanged with Class-Level Smo Antagonists Without Quantitative Verification


The Hedgehog (Hh) pathway antagonist landscape encompasses multiple chemotypes — steroidal alkaloids (cyclopamine), benzamide derivatives (SANT-2), pyrazole-based scaffolds (canonical SANT-1; CAS 304909-07-7), and clinical agents such as vismodegib (GDC-0449) and sonidegib (LDE225). Despite convergence on the Smo receptor, these compounds exhibit profound quantitative divergence in binding kinetics, allosteric behavior, and functional potency [1]. Critically, SANT-1 (304909-07-7) binds Smo with a Kd of 1.2 nM and a Ki of 2.4 nM against Smo-bound cyclopamine, displays allosteric modulation distinct from orthosteric antagonists, and demonstrates inverse agonism at constitutively active Smo — properties that cannot be assumed for the analogous 2-methylbenzylidene variant (CAS 303102-35-4) without explicit experimental confirmation [2]. SANT-2, a structurally distinct Smo antagonist, exhibits a 10-fold weaker Kd (12 nM) and 3.5-fold weaker Ki (8.4 nM) despite sharing allosteric binding characteristics, underscoring that seemingly minor scaffold modifications produce measurable potency shifts . For scientific selection and procurement, generic substitution based solely on 'Smo antagonist' classification introduces unacceptable risk of potency mismatch, off-target profile alteration, and irreproducible pathway modulation.

Quantitative Differentiation Evidence for N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine Relative to Smo Antagonist Comparators


Smo Receptor Binding Affinity: SANT-1 (304909-07-7) Kd vs. SANT-2 Kd — Cautionary Note for CAS 303102-35-4

The literature-characterized SANT-1 (CAS 304909-07-7) binds directly to the Smo receptor with a Kd of 1.2 nM, representing a 10-fold higher affinity than the structurally distinct Smo antagonist SANT-2 (Kd = 12 nM) [1]. This quantitative gap demonstrates that the piperazine core alone does not determine affinity. Whether the 2-methylbenzylidene modification present in CAS 303102-35-4 preserves, enhances, or diminishes this binding affinity relative to the canonical pyrazole-based SANT-1 has not been reported in peer-reviewed literature. Procuring CAS 303102-35-4 without independent binding validation introduces uncertainty of at least 10-fold in expected target engagement.

Smoothened Hedgehog signaling Binding affinity

Competitive Displacement of Smo-Bound Cyclopamine: SANT-1 Ki vs. SANT-2 Ki

Competitive binding studies demonstrate that SANT-1 (304909-07-7) fully displaces Smo-bound [³H]cyclopamine with a Ki of 2.4 nM, whereas SANT-2 achieves full displacement with a Ki of 8.4 nM — a 3.5-fold difference in inhibitory potency . For CAS 303102-35-4, no comparative displacement data exist. The 2-methylbenzylidene substituent may alter the steric and electronic complementarity with the cyclopamine-binding pocket, potentially yielding a Ki that diverges from the 2.4 nM reference value.

Smoothened Cyclopamine displacement Ki

Allosteric vs. Orthosteric Binding Mode: SANT-1 and SANT-2 as Allosteric Modulators

Schild-type radioligand binding analysis using [³H]SAG-1.3 established that SANT-1 (304909-07-7) and SANT-2 bind to Smo in a manner consistent with allosteric modulation, and notably, SANT-1 achieves only ~40% displacement of bound SAG-1.3 at 10 µM, whereas SANT-2 achieves 100% displacement [1]. This partial displacement profile of SANT-1 indicates it does not compete for the identical orthosteric site occupied by SAG-1.3, a mechanistic distinction with functional implications. The allosteric nature of CAS 303102-35-4 has not been experimentally determined.

Allosteric modulation Smoothened Schild analysis

Functional Pathway Inhibition: SANT-1 IC50 in Shh-LIGHT2 Reporter Assay — Comparative Potency vs. Cyclopamine and Oncogenic Smo Selectivity

In the Shh-LIGHT2 cell-based reporter assay, SANT-1 (304909-07-7) inhibits SAG-induced Hedgehog pathway activation with an IC50 of 20 nM [1]. By comparison, cyclopamine exhibits an IC50 of approximately 46–189 nM depending on assay format [2], making SANT-1 roughly 2.3- to 9.5-fold more potent. Furthermore, SANT-1 inhibits both wild-type Smo and oncogenic SmoA1 with equal potency (IC50 = 30 nM in SmoA1-LIGHT2), whereas cyclopamine shows reduced potency against the oncogenic mutant — a critical differentiation for cancer-relevant Hh pathway studies . No Shh-LIGHT2 or SmoA1-LIGHT2 IC50 data are available for CAS 303102-35-4.

Shh-LIGHT2 assay IC50 Oncogenic Smo

Inverse Agonism at Constitutively Active Smo: Functional Differentiation from Neutral Antagonists

Functional coupling of Smo to G15 in HEK293 cells reveals that Smo possesses constitutive (ligand-independent) activity. SANT-1 (304909-07-7), cyclopamine, and Cur61414 all display inverse agonist properties by suppressing this basal IP accumulation, whereas the agonist SAG has no effect on constitutively active Smo [1]. Inverse agonism is pharmacologically distinct from neutral antagonism and may be therapeutically relevant for tumors driven by ligand-independent Smo activation. CAS 303102-35-4 has not been characterized in this assay; whether the 2-methylbenzylidene scaffold retains, loses, or enhances inverse agonist efficacy is unknown.

Inverse agonism Constitutive activity Smoothened

Comparative Antagonist Potency in 3T3-L1 Adipogenesis Model: SANT-1 Effective Concentration vs. GDC-0449 and LDE225

In a 3T3-L1 adipogenesis reversal assay, Smo antagonists were tested at single concentrations: SANT-1 at 1 µM, GDC-0449 at 3 µM, cyclopamine at 10 µM, and LDE225 at 3 µM [1]. The use of a 3-fold lower concentration of SANT-1 relative to GDC-0449 and LDE225, and a 10-fold lower concentration relative to cyclopamine, reflects the higher potency of SANT-1 (304909-07-7) in this cellular context. However, this is a single-concentration comparison rather than a full concentration-response, limiting the precision of relative potency estimates. For CAS 303102-35-4, no adipogenesis model data exist.

Adipogenesis 3T3-L1 Smo antagonist hierarchy

Evidence-Based Application Scenarios for N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (CAS 303102-35-4) in Hedgehog Pathway Research


Chemical Probe for Hedgehog Pathway Inhibition — Conditional on User-Validated Potency

Researchers investigating Smo-dependent Hh signaling may consider CAS 303102-35-4 as a chemical probe, provided that target engagement (Kd/Ki) and functional pathway inhibition (IC50) are first experimentally confirmed in the user's specific cellular context. The literature precedent from the canonical SANT-1 scaffold (Kd = 1.2 nM, Shh-LIGHT2 IC50 = 20 nM) establishes the potential potency range, but the 2-methylbenzylidene substitution remains uncharacterized [1]. Users must perform concentration-response experiments against a validated reference antagonist (e.g., SANT-1 304909-07-7 or cyclopamine) to establish relative potency before deploying CAS 303102-35-4 in substantive studies.

Structure-Activity Relationship (SAR) Studies of the Smo Antagonist Pharmacophore

The structural divergence between CAS 303102-35-4 (2-methylbenzylidene) and the canonical SANT-1 (3,5-dimethyl-1-phenylpyrazole methylene) makes this compound a valuable tool for SAR exploration of the Smo antagonist binding pocket. Systematic comparison of binding affinity, allosteric behavior, and functional inhibition between these two scaffolds can map the pharmacophoric requirements for the N-substituent of the piperazinamine core. Given that SANT-2, with a benzimidazole-chlorophenyl scaffold, exhibits 10-fold weaker Kd and distinct SAG-1.3 displacement characteristics relative to SANT-1, the 2-methylbenzylidene modification represents an untested SAR point with the potential to reveal novel binding interactions .

Oncogenic Smo Mutant Profiling — Comparative Sensitivity Screening

Canonical SANT-1 (304909-07-7) is distinguished from cyclopamine by its equal potency against wild-type Smo and the oncogenic SmoA1 (W535L) mutant (IC50 = 30 nM in SmoA1-LIGHT2) . For laboratories screening compound libraries against drug-resistant Smo variants (e.g., D473H, W535L), CAS 303102-35-4 represents a scaffold that may retain or lose this equipotency. Systematic profiling of CAS 303102-35-4 against a panel of clinically relevant Smo mutants, with direct comparison to SANT-1 and clinical antagonists (vismodegib, sonidegib), would establish whether the 2-methylbenzylidene modification confers any advantage in overcoming mutant-associated resistance.

Allosteric Modulator Reference Compound Development

The allosteric binding mechanism of SANT-1 — characterized by Schild-type analysis and incomplete displacement of orthosteric agonist SAG-1.3 (maximal ~40% displacement at 10 µM) — provides a defined pharmacological fingerprint [2]. CAS 303102-35-4, if confirmed to retain allosteric binding properties, could serve as a structurally distinct allosteric probe for Smo, enabling studies of probe dependence, bitopic ligand interactions, and allosteric communication between the extracellular and intracellular domains of the receptor. Confirmation of allosteric behavior would require rigorous radioligand binding studies with both orthosteric agonist and antagonist probes.

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